1,3-Diethyl-1,1,3,3-tetramethyldisilazane

Catalog No.
S1519744
CAS No.
17882-94-9
M.F
C8H23NSi2
M. Wt
189.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diethyl-1,1,3,3-tetramethyldisilazane

CAS Number

17882-94-9

Product Name

1,3-Diethyl-1,1,3,3-tetramethyldisilazane

IUPAC Name

[[[ethyl(dimethyl)silyl]amino]-dimethylsilyl]ethane

Molecular Formula

C8H23NSi2

Molecular Weight

189.45 g/mol

InChI

InChI=1S/C8H23NSi2/c1-7-10(3,4)9-11(5,6)8-2/h9H,7-8H2,1-6H3

InChI Key

MHRNQQUEUYMEEH-UHFFFAOYSA-N

SMILES

CC[Si](C)(C)N[Si](C)(C)CC

Canonical SMILES

CC[Si](C)(C)N[Si](C)(C)CC

Surface modification and silylation:

,3-Diethyl-1,1,3,3-tetramethyldisilazane (TMDS) is a widely used reagent in scientific research for surface modification and silylation reactions. It reacts with various inorganic and organic substrates, introducing trimethylsilyl (TMS) groups (Si(CH3)3) onto the surface. This process modifies the surface properties, including wettability, adhesion, and surface charge, making it valuable for various applications. For instance, TMDS treatment can:

  • Improve the adhesion of organic materials to inorganic substrates like glass and metal oxides .
  • Enhance the compatibility of biomolecules with microfluidic devices by reducing surface hydrophobicity .
  • Facilitate the immobilization of biomolecules onto surfaces for biosensor development .

Derivatization and protection of functional groups:

TMDS also finds application in derivatization and protection of various functional groups in organic molecules. It reacts with hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, replacing them with TMS groups. This temporary masking of functional groups allows for selective reactions on other parts of the molecule and facilitates purification processes. For example, TMDS is used in:

  • Protecting hydroxyl groups in carbohydrate and nucleoside chemistry
  • Derivatizing thiols for mass spectrometry analysis
  • Protecting amine groups in peptide synthesis

Catalyst and reagent in organic synthesis:

TMDS can act as a catalyst or reagent in various organic synthesis reactions. It participates in:

  • Steglich coupling reactions for amide bond formation
  • Peterson olefination for alkene synthesis
  • Silylation of enolates for further functionalization

Other applications:

Beyond the mentioned applications, TMDS finds use in various other scientific research fields, including:

  • Material science: As a precursor for the synthesis of silicon-based materials
  • Polymer chemistry: As a coupling agent for siloxane polymer synthesis
  • Analytical chemistry: As a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis

1,3-Diethyl-1,1,3,3-tetramethyldisilazane is a chemical compound with the molecular formula C₈H₂₃NSi₂. It features a unique structure consisting of two ethyl groups and four methyl groups attached to a disilazane backbone. This compound is notable for its applications in various fields, particularly in materials science and organic synthesis. It is characterized by its relatively high molecular weight of 189.4459 g/mol and is classified under silazane compounds, which are known for their silicon-nitrogen bonds .

TMDS does not have a well-defined mechanism of action in biological systems. Its primary use is as a chemical reagent in research settings.

TMDS is a flammable liquid and can irritate the skin, eyes, and respiratory system. It is essential to handle TMDS with proper personal protective equipment (PPE) including gloves, safety glasses, and a fume hood [].

  • Acute Toxicity: Studies suggest moderate to low acute oral and dermal toxicity in animals []. However, specific data for humans is limited.
  • Flammability: TMDS has a flash point of 62 °C and is considered a flammable liquid. It should be kept away from heat sources and open flames [].
Typical of silazanes. These include:

  • Hydrolysis: Reacting with water to produce silanols and ammonia.
  • Decomposition: Under certain conditions, it can decompose to yield silicates and other by-products.
  • Cross-Coupling Reactions: It can serve as a precursor in reactions involving organometallic compounds, enabling the formation of more complex organic structures.

These reactions highlight the compound's versatility in synthetic chemistry, particularly in creating silicon-containing materials .

Several methods have been developed for synthesizing 1,3-diethyl-1,1,3,3-tetramethyldisilazane:

  • Direct Synthesis: This involves the reaction of diethylamine with chlorodimethylsilane under controlled conditions to yield the desired silazane.
  • Hydrosilylation: A method where silanes react with alkenes or alkynes in the presence of a catalyst.
  • Amine Exchange Reactions: In this process, existing silazanes can be reacted with different amines to introduce ethyl groups.

These methods allow for the efficient production of 1,3-diethyl-1,1,3,3-tetramethyldisilazane with varying degrees of purity and yield .

1,3-Diethyl-1,1,3,3-tetramethyldisilazane finds applications across several domains:

  • Silicone Production: Used as a precursor for silicone polymers.
  • Surface Modifications: Employed in modifying surfaces to enhance hydrophobicity or adhesion properties.
  • Catalysis: Acts as a catalyst or co-catalyst in various organic reactions.

These applications leverage its unique chemical properties and stability under various conditions .

Interaction studies involving 1,3-diethyl-1,1,3,3-tetramethyldisilazane primarily focus on its reactivity with other chemical species. Its interactions with metal catalysts have been investigated to understand its role in promoting reactions such as hydrosilylation and cross-coupling. Additionally, studies on its interaction with biomolecules could pave the way for its use in biomedical applications .

Several compounds share structural similarities with 1,3-diethyl-1,1,3,3-tetramethyldisilazane. Here are some notable examples:

Compound NameChemical FormulaUnique Features
1,1,3,3-TetramethyldisilazaneC₄H₁₃NSi₂Simpler structure; fewer alkyl substituents
1-Methyl-1-silacyclopentaneC₅H₁₄OSiContains a cyclic structure; different properties
TrimethylsilaneC₃H₉SiCommonly used as a reagent; less complex

While these compounds share similar functional groups or frameworks (silicon-nitrogen bonds), 1,3-diethyl-1,1,3,3-tetramethyldisilazane stands out due to its dual ethyl substitution and enhanced steric bulk. This results in distinct reactivity patterns and applications within materials science and organic synthesis .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

17882-94-9

Wikipedia

1,3-Diethyl-1,1,3,3-tetramethyldisilazane

Dates

Modify: 2023-08-15

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